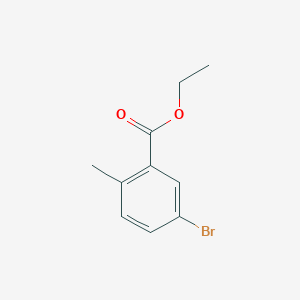

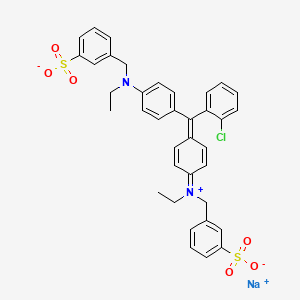

6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid” is a compound used for proteomics research . It has a molecular formula of C20H18ClNO3 and a molecular weight of 355.81 .

Synthesis Analysis

The synthesis of quinoline-4-carboxylic acid and its derivatives has been a subject of interest in medicinal chemistry . Various methods have been developed, but some efficient methods correlate with toxic, corrosive catalysts, poor yields, and longer reaction times . A recent advance in the synthesis of quinoline-4-carboxylic acid involves the Doebner hydrogen-transfer reaction . This reaction can be applied to anilines having electron-withdrawing groups, which are known to give products in low yields when used in the conventional Doebner reaction .Molecular Structure Analysis

The molecular structure of “6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid” is characterized by a quinoline core, which is a bicyclic compound that consists of a benzene ring fused to a pyridine ring . The compound also contains a carboxylic acid group attached to the 4-position of the quinoline ring .Aplicaciones Científicas De Investigación

Analytical Reagent Use

6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid, being a derivative of quinoxaline-2-carboxylic acid, can potentially be utilized as an analytical reagent. Quinoxaline derivatives have been explored for the gravimetric determination of various metals like Cu(II), Cd(II), Zn(II), Co(II), Ni(II), and Pd(II) (Dutt, Sanayal, & Nag, 1968).

Synthesis and Photophysical Properties

The compound's structure suggests potential in the synthesis and study of photophysical properties. Similar compounds have been used in the synthesis of fluorophores, demonstrating significant applications in materials science and chemistry. For instance, derivatives of quinoline-6-carboxylic acid have been synthesized and their photophysical behaviors studied using UV–vis and fluorescence spectroscopy (Padalkar & Sekar, 2014).

Molecular Docking Studies

Quinoline derivatives like 6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid can be utilized in molecular docking studies to explore interactions with various biological targets. This approach is critical in drug discovery and medicinal chemistry, where the molecular interactions of these compounds are analyzed for potential therapeutic effects (Bhatt, Agrawal, & Patel, 2015).

Propiedades

IUPAC Name |

6-chloro-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c1-12(2)11-25-15-5-3-4-13(8-15)19-10-17(20(23)24)16-9-14(21)6-7-18(16)22-19/h3-10,12H,11H2,1-2H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKCGZNVZOKXGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1292810.png)

![[4-(2-Aminoethyl)phenyl]dimethylamine dihydrochloride](/img/structure/B1292819.png)

![P-[(3-bromo-6-cyano-2-naphthalenyl)difluoromethyl]-phosphonic acid](/img/structure/B1292822.png)